molecular formula C16H11F2NO4S B2794695 methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1207027-62-0

methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2794695
CAS RN: 1207027-62-0
M. Wt: 351.32
InChI Key: LRFSZCKCTROVQW-UHFFFAOYSA-N
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Description

“Methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a chemical compound with the molecular formula C16H11F2NO4S and a molecular weight of 351.32. It belongs to the class of heterocyclic organic compounds known as thiazines .


Molecular Structure Analysis

The molecular structure of “methyl 6,7-difluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” includes a benzothiadiazine ring, which is a type of thiazine . Thiazines are heterocyclic compounds that contain a ring made up of carbon, nitrogen, and sulfur atoms . In this compound, the benzothiadiazine ring is substituted with methyl, difluoro, and phenyl groups.

Scientific Research Applications

Synthesis and Precursors

A notable application involves the synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, which serves as a precursor for creating quaternary ammonium derivatives with potential antiosteoarthritis properties (Vidal et al., 2006). Similarly, derivatives polyfluorinated at the benzene ring have been synthesized, showcasing the molecule's versatility in generating compounds with varied biological activities (Kondratyev et al., 2017).

Structural Analysis

Research also extends to structural analysis, such as the Hirshfeld surface analysis of bendroflumethiazide solvates, which provides insight into crystal packing and intermolecular interactions, crucial for understanding the substance's behavior in different states (Fabbiani et al., 2007).

Biological Activity

Further applications are observed in the realm of biological activity, where synthesized compounds are evaluated for their potential as monoamine oxidase inhibitors, offering a pathway for developing treatments for neurological conditions (Ahmad et al., 2019). Additionally, novel biologically active derivatives have been created, showcasing antibacterial and antioxidant properties, indicating the compound's utility in developing new therapeutic agents (Zia-ur-Rehman et al., 2009).

Future Directions

Thiazine derivatives, including benzothiadiazine derivatives, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . They have shown promising results in the treatment of various diseases and could potentially be part of new drugs .

properties

IUPAC Name

methyl 6,7-difluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO4S/c1-23-16(20)15-9-19(10-5-3-2-4-6-10)13-7-11(17)12(18)8-14(13)24(15,21)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFSZCKCTROVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC(=C(C=C2S1(=O)=O)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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